molecular formula C12H16N2O5 B13841560 Ethyl 4-(4-amino-3-nitrophenoxy)butanoate

Ethyl 4-(4-amino-3-nitrophenoxy)butanoate

Katalognummer: B13841560
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: UBPYVWAZKJGXHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-amino-3-nitrophenoxy)butanoate is an organic compound with the molecular formula C12H16N2O5 It is a derivative of butanoic acid and contains both amino and nitro functional groups attached to a phenoxy ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-amino-3-nitrophenoxy)butanoate typically involves a multi-step process. One common method starts with the nitration of 4-aminophenol to produce 4-amino-3-nitrophenol. This intermediate is then reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate to yield the desired product. The reaction conditions often include solvents like dimethylformamide and temperatures around 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(4-amino-3-nitrophenoxy)butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as alkyl halides.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 4-(4-amino-3-aminophenoxy)butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-amino-3-nitrophenoxy)butanoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4-amino-3-nitrophenoxy)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of ethyl 4-(4-amino-3-nitrophenoxy)butanoate depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenoxy ring provides a stable scaffold for these functional groups, allowing for specific interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(4-amino-3-nitrophenoxy)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-nitrophenoxy)butanoate: Lacks the amino group, making it less versatile in certain reactions.

    Ethyl 4-(4-amino-3-methoxyphenoxy)butanoate: Contains a methoxy group instead of a nitro group, affecting its reactivity and applications.

    Ethyl 4-(4-amino-3-chlorophenoxy)butanoate: Contains a chloro group, which can participate in different substitution reactions compared to the nitro group.

The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Eigenschaften

Molekularformel

C12H16N2O5

Molekulargewicht

268.27 g/mol

IUPAC-Name

ethyl 4-(4-amino-3-nitrophenoxy)butanoate

InChI

InChI=1S/C12H16N2O5/c1-2-18-12(15)4-3-7-19-9-5-6-10(13)11(8-9)14(16)17/h5-6,8H,2-4,7,13H2,1H3

InChI-Schlüssel

UBPYVWAZKJGXHG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.